molecular formula C20H30N4O2 B3807605 4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide

4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B3807605
M. Wt: 358.5 g/mol
InChI Key: FWEQMYDEMZIZKX-MSOLQXFVSA-N
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Description

4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the spirocyclic core: This step involves the cyclization of an indene derivative with a piperidine moiety under acidic or basic conditions.

    Introduction of the hydroxy group: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with N,N-dimethylpiperazine.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its unique structure and activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing biological pathways. This modulation can result in therapeutic effects, such as neuroprotection or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide: Similar in structure but with variations in functional groups.

    3-[(1R)-1-(propylamino)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]methylcarbazole-9-carboxamide: Shares the spirocyclic core but differs in the attached functional groups.

  • N-[(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-3-(3-methoxyphenyl)propanamide**: Similar spirocyclic structure with different substituents.

Uniqueness

4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-22(2)19(26)24-13-11-23(12-14-24)17-15-5-3-4-6-16(15)20(18(17)25)7-9-21-10-8-20/h3-6,17-18,21,25H,7-14H2,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEQMYDEMZIZKX-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCN(CC1)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 2
4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 3
4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 6
4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide

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